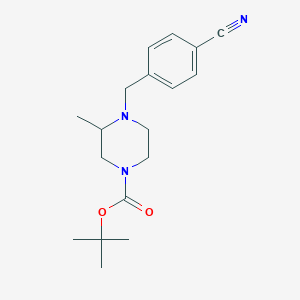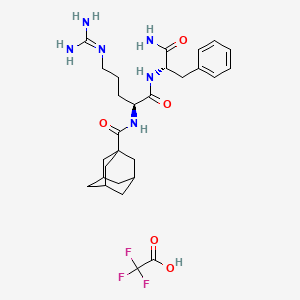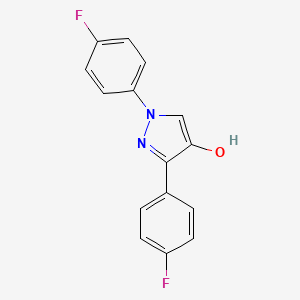
2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes phenoxy, tetraazol, and benzohydrazide groups. It is often studied for its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenoxyacetic acid under controlled conditions.
Formation of the Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 1-(3-(1H-tetraazol-1-yl)phenyl)ethanone under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale chlorination: of phenoxyacetic acid.
Automated reaction setups: for the hydrazide formation.
Continuous flow reactors: for the condensation step to ensure high yield and purity.
化学反応の分析
Types of Reactions
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted phenoxy derivatives.
科学的研究の応用
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A precursor in the synthesis of the compound.
1-(3-(1H-tetraazol-1-yl)phenyl)ethanone: Another precursor used in the synthesis.
Benzohydrazide Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is unique due to its combination of phenoxy, tetraazol, and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
478252-11-8 |
|---|---|
分子式 |
C23H18Cl2N6O2 |
分子量 |
481.3 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H18Cl2N6O2/c1-15(16-6-4-7-19(11-16)31-14-26-29-30-31)27-28-23(32)20-8-3-2-5-17(20)13-33-22-10-9-18(24)12-21(22)25/h2-12,14H,13H2,1H3,(H,28,32)/b27-15+ |
InChIキー |
UAYWFEWSFZEYMR-JFLMPSFJSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)


![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)




